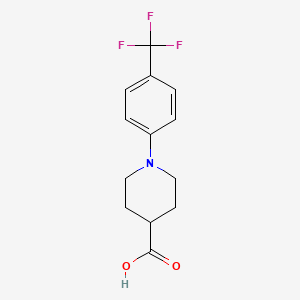

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

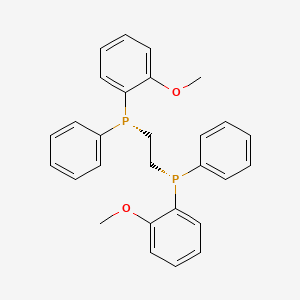

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid, also known as TFPAA, is a heterocyclic compound with a piperidine ring and a carboxylic acid group attached to a phenyl ring bearing a trifluoromethyl group. It has a molecular formula of C13H14F3NO2 .

Molecular Structure Analysis

The molecular structure of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid consists of a piperidine ring attached to a phenyl ring with a trifluoromethyl group. The carboxylic acid group is attached to the piperidine ring . The molecular weight is 273.25 .Physical And Chemical Properties Analysis

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid is a white to off-white solid . It has a molecular weight of 273.25 . The compound should be stored in a refrigerator .Scientific Research Applications

Neuroleptic Agents and Metabolic Studies

- Synthesis for Metabolic Studies : 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid derivatives have been synthesized for use in metabolic studies. This includes the synthesis of neuroleptic agents like 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, which is used to understand metabolic pathways (Nakatsuka, Kawahara, & Yoshitake, 1981).

Catalyst in Chemical Synthesis

- Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been prepared and used as a novel nanomagnetic reusable catalyst. This catalyst aids in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).

Pharmaceutical Research

- Anticancer Agent Synthesis : Compounds based on 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid have been synthesized and evaluated as potential anticancer agents. This includes propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promising results in preliminary tests (Rehman et al., 2018).

Inhibitors in Biological Systems

- Inhibitors of Soluble Epoxide Hydrolase : Derivatives of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase. These compounds were optimized for potency and selectivity, with potential applications in various disease models (Thalji et al., 2013).

Spectroscopic and Structural Studies

- Molecular Structure Analysis : The molecular structure of 4-carboxypiperidinium chloride, a derivative of piperidine-4-carboxylic acid, has been characterized using single crystal X-ray diffraction, spectroscopic techniques, and computational methods. This research contributes to understanding the structural properties of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)10-1-3-11(4-2-10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYGUSOIAORVRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452723 |

Source

|

| Record name | 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | |

CAS RN |

607354-69-8 |

Source

|

| Record name | 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

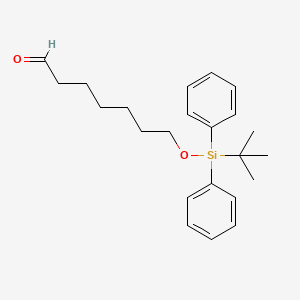

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)